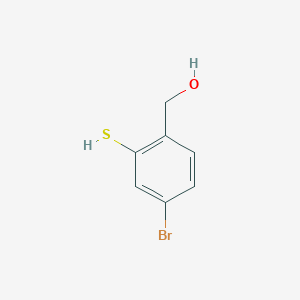

4-Bromo-2-mercaptobenzyl alcohol

Description

These molecules feature a benzyl alcohol backbone (C₆H₅CH₂OH) substituted with bromine and other functional groups (e.g., hydroxyl, methoxy, fluoro) that influence their chemical reactivity, physical properties, and applications.

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

(4-bromo-2-sulfanylphenyl)methanol |

InChI |

InChI=1S/C7H7BrOS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |

InChI Key |

YUCNQIKLRVURHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-mercaptobenzyl alcohol typically involves the bromination of 2-mercaptobenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of 4-Bromo-2-mercaptobenzyl alcohol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-mercaptobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom, yielding 2-mercaptobenzyl alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 4-bromo-2-mercaptobenzaldehyde or 4-bromo-2-mercaptobenzophenone.

Reduction: Formation of 2-mercaptobenzyl alcohol.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Bromo-2-mercaptobenzyl alcohol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-mercaptobenzyl alcohol involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Br, F): Bromine and fluorine increase polarity and acidity of the hydroxyl group. For example, 4-Bromo-2-fluorobenzyl alcohol (C₇H₆BrFO) is used in pharmaceutical intermediates due to enhanced stability and reactivity in substitution reactions .

- Electron-Donating Groups (OCH₃): Methoxy-substituted derivatives, such as 4-Bromo-2-methoxybenzyl alcohol, exhibit reduced acidity and are utilized in synthesizing pyrethroid insecticides, where controlled reactivity is essential .

Positional Isomerism

- The position of bromine and other substituents significantly impacts properties. For instance, 2-Bromo-4-methoxybenzyl alcohol (Br at position 2, OCH₃ at 4) has a higher molecular weight (217.06 g/mol) than 4-Bromobenzyl alcohol (187.03 g/mol) due to the additional methoxy group .

Synthetic Methods

- Sodium borohydride (NaBH₄) is commonly used to reduce nitro groups to alcohols, as seen in the synthesis of bromo-nitrobenzyl alcohols .

- Protecting groups like isopropyl ethers are employed to stabilize intermediates during multi-step syntheses .

Physical Properties

- 4-Bromobenzyl alcohol has a melting point of 75–77°C , while methoxy derivatives (e.g., 4-Bromo-2-methoxybenzyl alcohol) are typically liquids or low-melting solids due to increased steric hindrance .

Applications

- Pharmaceuticals: Fluorinated derivatives (e.g., 4-Bromo-2-fluorobenzyl alcohol) are prioritized for drug development due to improved bioavailability .

- Agrochemicals: Methoxy-substituted compounds serve as precursors in pyrethroid synthesis, leveraging their stability under reaction conditions .

Research Findings and Trends

- Environmental Remediation: Brominated benzyl alcohols are studied for lignin degradation, though direct evidence for 4-Bromo-2-mercaptobenzyl alcohol is absent .

- Safety and Handling: Compounds like 4-Methoxybenzyl alcohol require strict handling protocols (e.g., avoiding prolonged skin contact), suggesting similar precautions for brominated analogs .

- Market Trends: Brominated intermediates are in demand for specialty chemicals, with suppliers like Thermo Scientific and Sigma-Aldrich offering derivatives at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.